molecular formula C17H18N4O4S B2396645 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide CAS No. 1105206-89-0

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide

Cat. No. B2396645
CAS RN: 1105206-89-0
M. Wt: 374.42
InChI Key: OCNCCLTWXFBGFX-UHFFFAOYSA-N
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Description

“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . This compound also contains an amide group and a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a cyclization reaction . The amide group could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C12H15N3O4S . It contains a thiazolidine ring, an amide group, and a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazolidine ring might undergo reactions at the sulfur or nitrogen atoms. The amide group could participate in condensation or hydrolysis reactions. The pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

  • Stereochemical Investigations : Demir-Ordu, Demir-Dündar, and Oezkirimli (2015) explored the stereochemical properties of similar thiazolidinone derivatives. They synthesized N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides and investigated their structures using IR, NMR, and mass spectra. They found that the presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, which were resolved using high-performance liquid chromatography (HPLC) (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).

  • Synthesis and Biological Evaluation : Patel, Kumari, and Patel (2012) synthesized a series of thiazolidinone derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. They conducted condensation reactions and cyclizations to create these compounds, showing that some exhibited significant antimicrobial properties (Patel, Kumari, & Patel, 2012).

  • Antifungal Activity Screening : Begum (2018) conducted a study on 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones, focusing on their antifungal activity. These compounds were synthesized and tested against Rhizoctina solani and Fusarium oxysporum, with some showing excellent fungicidal properties (Begum, 2018).

  • Antimicrobial Agents : Incerti et al. (2017) developed a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activity. These compounds were synthesized and tested against several bacterial and fungal species, showing significant antimicrobial properties (Incerti et al., 2017).

  • Aggregation Enhanced Emission Properties : Srivastava et al. (2017) studied compounds similar to N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide, focusing on their luminescent properties. They found that these compounds exhibited aggregation enhanced emission (AEE) in various solvents and showed multi-stimuli-responsive properties (Srivastava et al., 2017).

  • Computational and Antimicrobial Screening : Arshad et al. (2018) designed and synthesized thiazolidinone derivatives containing indole and pyridine moieties. They assessed their antibacterial activity and conducted MTT assays to evaluate cytotoxicity. Their findings indicated strong antibacterial activity with lower cytotoxicity compared to standard drugs (Arshad, Khan, Nami, & Ahmad, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Thiazolidine derivatives are of great interest in medicinal chemistry, and researchers are continually exploring new synthetic methods and potential applications for these compounds .

properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16(19-12-13-4-2-7-18-11-13)17(23)20-14-5-1-6-15(10-14)21-8-3-9-26(21,24)25/h1-2,4-7,10-11H,3,8-9,12H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNCCLTWXFBGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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